molecular formula C13H14N2O2 B2645070 (1H-Indol-6-yl)(morpholino)methanone CAS No. 852059-45-1

(1H-Indol-6-yl)(morpholino)methanone

Cat. No. B2645070
Key on ui cas rn: 852059-45-1
M. Wt: 230.267
InChI Key: CPLJDNFVGMXJLO-UHFFFAOYSA-N
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Patent
US07812043B2

Procedure details

Indole-6-carboxylic acid (0.60 g, 3.7 mmol) was dissolved in DCM (15 mL) and carbonyl diimidazole (0.63 g, 3.9 mmol) was added and the reaction mixture was refluxed under N2 for 30 min. The mixture was allowed to cool to room temperature before morpholine (0.39 g, 4.5 mmol) was added and the reaction mixture was refluxed for 16 hours. The mixture was allowed to cool to room temperature before it was washed in seqence with HCl (50 mL, 1 N in water), NaOH (50 mL, 1 N in water) and brine (50 mL). The organic phase was dried with MgSO4, and the solvent was removed in vacuo to give 0.74 g of (1H-indol-6-yl)-morpholin-4-yl-methanone.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Quantity
0.39 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([OH:12])=O)[CH:8]=2)[CH:3]=[CH:2]1.[C:13](C1NC=CN=1)([C:15]1N[CH:17]=[CH:18][N:19]=1)=[O:14].N1CCOCC1>C(Cl)Cl>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([N:19]3[CH2:15][CH2:13][O:14][CH2:17][CH2:18]3)=[O:12])[CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Three
Name
Quantity
0.39 g
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed under N2 for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 16 hours
Duration
16 h
WASH
Type
WASH
Details
was washed in seqence with HCl (50 mL, 1 N in water), NaOH (50 mL, 1 N in water) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=C(C=C12)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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